2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid
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Overview
Description
2-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a chemical compound with the CAS Number: 1007874-97-6 . It has a molecular weight of 182.2 . The IUPAC name for this compound is 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid .
Synthesis Analysis
The synthesis of imidazothiazoles, including 2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid, has been a subject of research due to their effective molecular scaffolds for synthetic, structural, and biomedical research . The synthesis methods are classified based on the amount of research invested, from the most to the least studied .Molecular Structure Analysis
The InChI code for 2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid is 1S/C7H6N2O2S/c1-4-3-9-5(6(10)11)2-8-7(9)12-4/h2-3H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid is stored at room temperature .Scientific Research Applications
C-C Bond Cleavage in 2-Acylimidazoles
- Research Insight : 2-Acylimidazoles, related to 2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid, are utilized in chemoselective and enantioselective reactions. A study by Xin et al. (2020) demonstrated that C-C bond cleavage in these compounds can occur under neutral conditions without additional reagents or catalysts, avoiding pretreatment with toxic methylating agents (Xin et al., 2020).
Angiotensin II Receptor Antagonism
- Research Insight : Benzimidazole derivatives, which are structurally similar to 2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid, have been studied for their potential as angiotensin II receptor antagonists. Kohara et al. (1996) synthesized and evaluated the biological activity of such compounds, finding significant affinity for the AT1 receptor (Kohara et al., 1996).
Anti-inflammatory and Analgesic Properties
- Research Insight : Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates, closely related to 2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid, have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities. Abignente et al. (1983) observed promising results in their study (Abignente et al., 1983).
Synthesis of Heterocyclic Compounds
- Research Insight : The synthesis of various heterocyclic compounds, including imidazo[2,1-b]thiazole derivatives, has been a subject of research. Krapivin et al. (1992) explored the synthesis of benzimidazolylthiazoles, demonstrating the potential of these compounds in creating diverse molecular structures (Krapivin et al., 1992).
Reactivity with Disubstituted Mercaptoimidazoles
- Research Insight : Mustafa et al. (1972) investigated the reactivity of 4,5-disubstituted 2-mercaptoimidazoles, which can undergo transformations to form derivatives of imidazo[2,1-b]thiazol-3-ones, revealing insights into the chemical properties and potential applications of these compounds (Mustafa et al., 1972).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-4-3-9-5(6(10)11)2-8-7(9)12-4/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGLPSLGTUMQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=C2S1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid | |
CAS RN |
1007874-97-6 |
Source
|
Record name | 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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